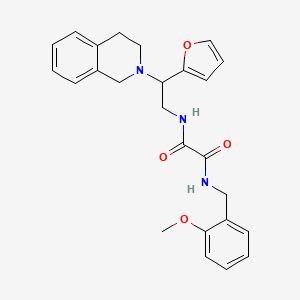

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a hybrid structure combining dihydroisoquinoline, furan, and 2-methoxybenzyl moieties. Its structural complexity, including the oxalamide backbone and aromatic substituents, may enhance binding affinity and selectivity compared to simpler analogs.

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-31-22-10-5-4-8-19(22)15-26-24(29)25(30)27-16-21(23-11-6-14-32-23)28-13-12-18-7-2-3-9-20(18)17-28/h2-11,14,21H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWBKQOMZQHJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C25H27N3O4

- Molecular Weight : Approximately 433.5 g/mol

- CAS Number : 898433-36-8

The compound features a dihydroisoquinoline moiety and a furan ring, which are known for their diverse pharmacological properties. The oxalamide structure contributes to the compound's potential as a bioactive agent.

Structure-Activity Relationships

The biological activity of this compound can be attributed to several key structural elements:

| Structural Feature | Description |

|---|---|

| Dihydroisoquinoline | May interact with neurotransmitter receptors. |

| Furan Ring | Engages in hydrogen bonding and π-π interactions. |

| Methoxybenzyl Group | Enhances binding affinity and specificity. |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act on various molecular targets, including:

- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could influence neurological functions.

Biological Activity Findings

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Neuroprotective Effects : The dihydroisoquinoline structure is linked to neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds within this class may modulate inflammatory pathways.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a related oxalamide compound in xenograft models. The results indicated significant tumor reduction compared to control groups, suggesting that structural modifications could enhance efficacy against specific cancer types.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective potential of compounds with similar structures demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. This suggests that this compound may have therapeutic applications in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxalamide scaffold is widely utilized in drug discovery due to its hydrogen-bonding capacity and conformational flexibility. Below is a comparative analysis of the target compound with analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Backbone Modifications: The oxalamide core in the target compound distinguishes it from fluorinated benzamide analogs (e.g., CAS 898433-13-1), which lack the dual hydrogen-bonding sites of oxalamide . This may reduce off-target interactions but could limit solubility.

Substituent Effects: The 2-methoxybenzyl group (ortho-substitution) in the target compound may sterically hinder rotation compared to para-substituted analogs (e.g., 4-methoxybenzyl in ), affecting binding pocket compatibility . Dihydroisoquinoline’s rigid bicyclic structure likely enhances receptor affinity compared to simpler amines (e.g., indoline derivatives in CAS 898432-69-4) .

Biological Activity: Fluorinated analogs (e.g., CAS 898433-13-1) often exhibit improved metabolic stability due to resistance to cytochrome P450 oxidation, a feature absent in the non-fluorinated target compound . Compounds with phenolic hydroxy groups (e.g., ) show higher aqueous solubility, suggesting the target compound’s methoxy group may necessitate prodrug strategies for bioavailability .

Q & A

Q. What are the recommended synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate Preparation : Prepare 3,4-dihydroisoquinoline and furan-2-yl-ethylamine via reductive amination or condensation .

Coupling Reactions : Use carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to form oxalamide bonds between intermediates .

Purification : Employ column chromatography or recrystallization to isolate the final compound.

- Optimization : Adjust reaction temperature (40–60°C) and solvent polarity (e.g., DMF for polar intermediates) to improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- In vitro Screening :

Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Binding Studies : Perform SPR (Surface Plasmon Resonance) to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., variable IC values) be resolved?

- Methodological Answer :

Dose-Response Refinement : Test across a wider concentration range (0.1–200 µM) with triplicate replicates .

Structural Analog Comparison : Synthesize derivatives (e.g., replacing methoxybenzyl with nitrobenzyl) to isolate pharmacophores .

Solubility Correction : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution .

Q. What strategies optimize regioselectivity in reactions involving the furan and isoquinoline moieties?

- Methodological Answer :

- Protecting Groups : Temporarily block the furan oxygen with TBDMS-Cl to direct electrophilic substitution to the isoquinoline ring .

- Catalytic Control : Use Pd/Cu catalysts for Suzuki-Miyaura coupling on the isoquinoline moiety .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density hotspots to guide functionalization .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., PARP-1 or EGFR) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability in physiological conditions .

QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using Random Forest algorithms .

Q. What experimental approaches address low yields in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer .

- Catalyst Screening : Test alternatives to EDCI (e.g., HATU) for higher coupling efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust pH/temperature .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under physiological conditions?

- Methodological Answer :

Degradation Studies : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C for 24h; analyze via HPLC .

Metabolite Identification : Use HR-MS/MS to detect oxidation products (e.g., furan ring opening) .

Stabilization Strategies : Co-formulate with cyclodextrins or liposomes to enhance shelf life .

Research Design Considerations

Q. What controls are essential when evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.